(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217466-36-8
VCID: VC0059216
InChI: InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m1./s1
SMILES: CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2.Cl
Molecular Formula: C16H25ClN2O2
Molecular Weight: 312.838

(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride

CAS No.: 1217466-36-8

Cat. No.: VC0059216

Molecular Formula: C16H25ClN2O2

Molecular Weight: 312.838

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride - 1217466-36-8

Specification

CAS No. 1217466-36-8
Molecular Formula C16H25ClN2O2
Molecular Weight 312.838
IUPAC Name tert-butyl (2R)-2-benzylpiperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m1./s1
Standard InChI Key UNPDPNVRUPJZEL-PFEQFJNWSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Properties

Molecular Identity

(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride is characterized by its unique chemical structure featuring a piperazine ring with a benzyl substituent at position 2 and a tert-butyloxycarbonyl (Boc) protecting group at position 1. The compound exists as a hydrochloride salt, which enhances its stability and solubility in various solvents used for laboratory research. The "(R)" designation indicates the specific stereochemistry at the C2 position of the piperazine ring, which is crucial for its biological activity and interactions with target receptors.

The molecular formula C16H25ClN2O2 reflects its composition, with a molecular weight of 312.838 g/mol. This molecular structure combines several important functional groups that contribute to its chemical behavior and biological activity: the piperazine ring serves as a scaffold for receptor binding, the benzyl group provides hydrophobic interactions with binding pockets, and the tert-butyloxycarbonyl group adds stability while potentially modulating the compound's bioavailability.

Identifiers and Systematic Nomenclature

The compound is registered with CAS number 1217466-36-8, which serves as its unique identifier in chemical databases. Its IUPAC name is tert-butyl (2R)-2-benzylpiperazine-1-carboxylate;hydrochloride, which systematically describes its structural features and stereochemistry. The Standard InChI and InChIKey notations provide machine-readable representations of its structure, enabling efficient database searches and structural comparisons in computational chemistry applications.

PropertyValue
CAS Number1217466-36-8
Molecular FormulaC16H25ClN2O2
Molecular Weight312.838 g/mol
IUPAC Nametert-butyl (2R)-2-benzylpiperazine-1-carboxylate;hydrochloride
Standard InChIInChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13;/h4-8,14,17H,9-12H2,1-3H3;1H/t14-;/m1./s1
Standard InChIKeyUNPDPNVRUPJZEL-PFEQFJNWSA-N
SMILES NotationCC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2.Cl

Physical and Chemical Characteristics

The physical state of (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride at room temperature is typically a crystalline solid. Its solubility profile shows moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane, while exhibiting poorer solubility in non-polar solvents like hexane and toluene. The presence of the hydrochloride salt enhances its water solubility compared to the free base form, making it more suitable for biological assays and pharmaceutical formulations.

The stability of this compound is generally good under standard laboratory conditions, though it should be protected from excessive moisture and strong oxidizing agents. The tert-butyloxycarbonyl protecting group is susceptible to acidic conditions, which can be utilized intentionally in synthetic schemes but requires appropriate storage conditions to maintain compound integrity during research applications.

Synthesis Methods

Common Synthetic Routes

The synthesis of (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride typically involves a series of carefully controlled reactions to ensure the correct stereochemistry and high purity of the final product. One common approach begins with an appropriately substituted piperazine precursor, which undergoes selective protection with a tert-butyloxycarbonyl (Boc) group, followed by benzylation at the 2-position. The stereoselectivity is achieved either through the use of chiral starting materials or through asymmetric synthetic methods that favor the formation of the (R)-enantiomer.

A frequently employed synthetic pathway uses N-ethyl-N,N-diisopropylamine as a base in a mixture of 1,4-dioxane and alpha,alpha,alpha-trifluorotoluene under microwave irradiation conditions. This approach provides efficient coupling while maintaining the stereochemical integrity of the molecule. The final hydrochloride salt formation is typically accomplished by treating the free base with hydrogen chloride in an appropriate solvent, such as diethyl ether or dioxane.

Industrial Production Considerations

For large-scale or industrial production of (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride, the synthetic methods are scaled up with careful attention to reaction parameters, including temperature control, reagent purity, and mixing efficiency. Continuous flow chemistry approaches may be implemented to improve heat transfer and reaction consistency. Quality control measures are essential at each step to ensure high chemical purity and enantiomeric excess in the final product.

The industrial production must also address environmental and safety concerns, such as solvent selection, waste management, and process hazard analysis. Green chemistry principles, including atom economy and reduced solvent usage, are increasingly being applied to the production of such compounds to minimize environmental impact while maintaining economic viability.

Mechanism of Action

Molecular Interactions

The mechanism of action of (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring serves as a key structural feature that enables binding to various receptors and enzymes. This scaffold is found in numerous biologically active compounds and pharmaceuticals, particularly those targeting the central nervous system.

Research indicates that the compound can interact with neurotransmitter receptors, influencing serotonin and dopamine pathways. These interactions may lead to antidepressant effects by modulating neurotransmitter availability or receptor sensitivity. The stereochemistry at the 2-position is critical for these interactions, as the spatial orientation of the benzyl group determines how effectively the molecule can fit into receptor binding pockets.

Structure-Activity Relationships

The relationship between the structure of (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride and its biological activity provides valuable insights for medicinal chemistry. The benzyl substituent contributes to hydrophobic interactions with receptor binding sites, while the piperazine ring nitrogen atoms can participate in hydrogen bonding. The tert-butyloxycarbonyl group, while often serving as a protecting group in synthesis, may also influence the compound's pharmacokinetic properties by affecting lipophilicity and metabolic stability.

Comparative studies with structurally related compounds, such as (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride, reveal how minor structural modifications can significantly alter receptor binding affinity and selectivity . For instance, replacing the benzyl group with a smaller ethyl substituent may reduce steric hindrance in certain binding pockets while decreasing hydrophobic interactions in others.

CompoundStructural FeatureReceptor InteractionPotential Application
(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochlorideBenzyl group at position 2Enhanced serotonin/dopamine receptor bindingAntidepressant research
(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochlorideEthyl group at position 2Modified receptor selectivity profileComparative studies in neuropharmacology
N-unsubstituted piperazine derivativesAbsence of N-protecting groupsIncreased interaction with different receptor typesBroad screening applications

Research Applications

Medicinal Chemistry Applications

(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride serves as a valuable research tool in medicinal chemistry, particularly in the development of compounds targeting neurological and psychiatric disorders. Its well-defined structure and stereochemistry make it an excellent starting point for structure-activity relationship studies and the design of novel therapeutic agents.

The compound's ability to influence serotonin and dopamine pathways suggests potential applications in antidepressant research. By modifying its structure or using it as a template, researchers can develop compounds with enhanced efficacy, improved selectivity, or reduced side effects. Additionally, its piperazine core structure appears in numerous approved pharmaceuticals, highlighting the relevance of this compound class in drug discovery efforts.

Synthetic Intermediates

Beyond its direct biological applications, (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride serves as an important synthetic intermediate in the preparation of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen. This selective deprotection strategy is valuable in multi-step syntheses of pharmaceutical candidates and other bioactive molecules .

The compound's availability with defined stereochemistry (R-configuration) makes it particularly useful for the synthesis of enantiopure compounds, where maintaining stereochemical integrity throughout the synthetic process is crucial. This has applications in the development of chiral drugs, where different enantiomers may exhibit significantly different biological activities or safety profiles.

Comparative Studies

Comparative studies between (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate hydrochloride and structurally related compounds provide valuable insights into the effects of subtle structural modifications on biological activity. For example, comparing it with (R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride allows researchers to evaluate the impact of replacing the aromatic benzyl group with an aliphatic ethyl group on receptor binding affinity and selectivity .

These structure-activity relationship studies contribute to the fundamental understanding of how molecular structure influences biological function, guiding rational drug design and the development of more effective therapeutic agents. By systematically varying structural elements and observing the resulting changes in activity, researchers can identify the essential features required for desired biological effects.

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